Dodecyl 3-hydroxy-4-methoxybenzoate
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Overview
Description
Dodecyl 3-hydroxy-4-methoxybenzoate is an organic compound belonging to the class of alkyl benzoates It is characterized by a long dodecyl chain attached to a benzoate ring substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl 3-hydroxy-4-methoxybenzoate can be synthesized through esterification and transesterification reactions. One common method involves the lipase-catalyzed transesterification of methyl 3-hydroxy-4-methoxybenzoate with dodecanol. The reaction is typically carried out in vacuo, in the absence of solvents and drying agents, using immobilized lipase B from Candida antarctica (Novozym 435) as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar transesterification processes, scaled up to accommodate larger quantities. The use of biocatalysts like lipase enzymes ensures high conversion rates and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 3-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Dodecyl 3-hydroxy-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of dodecyl 3-hydroxy-4-methoxybenzoate involves its interaction with biological membranes and enzymes. The compound’s long dodecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Dodecyl 4-hydroxy-3-methoxybenzoate: Similar structure but with different positions of hydroxy and methoxy groups.
Dodecyl gallate: Contains three hydroxy groups on the benzoate ring.
Dodecyl 3,4-dihydroxybenzoate: Contains two hydroxy groups on the benzoate ring.
Uniqueness
Dodecyl 3-hydroxy-4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups in specific positions allows for unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
CAS No. |
630128-58-4 |
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Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
dodecyl 3-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-11-12-15-24-20(22)17-13-14-19(23-2)18(21)16-17/h13-14,16,21H,3-12,15H2,1-2H3 |
InChI Key |
FEZXWYGJAGTBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
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